2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered attention due to its potential applications in various scientific fields. This compound features a hydrazine functional group attached to a pyrimidine ring, which is further connected to a tetrahydroisoquinoline moiety. The unique structure of this compound makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine derivative with tetrahydroisoquinoline under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol
- 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)aniline
Uniqueness
Compared to similar compounds, 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline stands out due to its tetrahydroisoquinoline moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H17N5 |
---|---|
Molecular Weight |
255.32 g/mol |
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C14H17N5/c1-10-8-13(18-15)17-14(16-10)19-7-6-11-4-2-3-5-12(11)9-19/h2-5,8H,6-7,9,15H2,1H3,(H,16,17,18) |
InChI Key |
SHQPHBVUEKASFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)NN |
Origin of Product |
United States |
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